N-(4-Bromobenzyl)-2-propen-1-amine hydrochloride CAS 99359-27-0 properties
N-(4-Bromobenzyl)-2-propen-1-amine hydrochloride CAS 99359-27-0 properties
An In-Depth Technical Guide to N-(4-Bromobenzyl)-2-propen-1-amine hydrochloride (CAS 99359-27-0): Properties, Synthesis, and Applications in Drug Discovery
Introduction
N-(4-Bromobenzyl)-2-propen-1-amine hydrochloride, with CAS Registry Number 99359-27-0, is a secondary amine salt that serves as a highly versatile and strategic building block in modern medicinal chemistry and drug development.[1] Its molecular architecture is distinguished by three key functional moieties: a nucleophilic secondary amine, a reactive terminal alkene (allyl group), and a 4-bromophenyl ring. This trifecta of functionality provides a robust platform for synthetic elaboration.
The 4-bromophenyl group, in particular, acts as a crucial synthetic handle for late-stage diversification of drug candidates through metal-catalyzed cross-coupling reactions.[1] This allows for the systematic exploration of the chemical space around a core scaffold, a cornerstone of structure-activity relationship (SAR) studies. This guide offers a comprehensive technical overview of the compound's properties, proven synthetic methodologies, characteristic reactivity, and safe handling protocols, designed for researchers and scientists in the field of pharmaceutical development.
Section 1: Physicochemical and Spectroscopic Properties
A precise understanding of a compound's physical and chemical properties is fundamental to its application in research and development. While extensive experimental data for this specific salt is not widely published, its properties can be reliably predicted based on its structure and data from closely related analogues.
Table 1: Core Chemical Identifiers
| Property | Value | Source(s) |
| CAS Number | 99359-27-0 | [2] |
| Molecular Formula | C₁₀H₁₃BrClN | [2] |
| Molecular Weight | 262.57 g/mol | [2] |
| IUPAC Name | N-(4-bromobenzyl)prop-2-en-1-amine;hydrochloride | |
| SMILES | C=CCNCC1=CC=C(Br)C=C1.Cl | [2] |
| Appearance | White to off-white solid | [3] |
Spectroscopic Profile (Theoretical)
The structural identity of N-(4-Bromobenzyl)-2-propen-1-amine hydrochloride can be unequivocally confirmed through a combination of spectroscopic techniques. The following profile outlines the expected spectral characteristics.
¹H NMR Spectroscopy (in D₂O or DMSO-d₆):
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Aromatic Protons: Two doublets are expected in the aromatic region (~7.4-7.8 ppm). The protons ortho to the bromine atom will appear as a doublet, and the protons meta to the bromine will appear as a second doublet, both exhibiting typical ortho-coupling constants (J ≈ 8-9 Hz).
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Allyl Protons:
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A multiplet (~5.8-6.0 ppm) corresponding to the internal vinyl proton (-CH=).
-
Two signals (~5.2-5.4 ppm) for the terminal vinyl protons (=CH₂), likely appearing as a doublet and a doublet of doublets.
-
-
Benzyl Protons (-CH₂-Ar): A singlet or a sharp multiplet (~4.1-4.3 ppm) integrating to two protons.
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Allylic Protons (-CH₂-CH=): A doublet or multiplet (~3.5-3.7 ppm) integrating to two protons.
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Amine Proton (N-H): A broad singlet, the chemical shift of which is highly dependent on solvent and concentration. In the hydrochloride salt form, this proton is exchangeable and may be broadened significantly.
¹³C NMR Spectroscopy:
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Aromatic Carbons: Six signals are expected. The carbon bearing the bromine atom (C-Br) will be in the ~122-125 ppm range. The ipso-carbon (C-CH₂) will be around ~135-138 ppm. The remaining four aromatic carbons will appear in the ~128-133 ppm region.
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Alkene Carbons: Two signals are expected: one for the terminal =CH₂ carbon (~118-122 ppm) and one for the internal -CH= carbon (~130-134 ppm).
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Aliphatic Carbons: Two signals are expected for the benzylic (-CH₂-Ar) and allylic (-CH₂-CH=) carbons, typically in the range of ~45-55 ppm.
Infrared (IR) Spectroscopy:
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N-H Stretch: A broad absorption band in the region of 2400-2800 cm⁻¹ is characteristic of a secondary amine salt.
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C-H Stretches: Aromatic C-H stretching will appear just above 3000 cm⁻¹, while aliphatic C-H stretching will be just below 3000 cm⁻¹.
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C=C Stretch: A sharp peak around 1640-1650 cm⁻¹ corresponding to the alkene double bond.
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Aromatic C=C Bending: Several sharp peaks in the 1450-1600 cm⁻¹ region.
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C-Br Stretch: A signal in the fingerprint region, typically around 500-650 cm⁻¹.
Mass Spectrometry (MS): Analysis of the free base (N-(4-Bromobenzyl)prop-2-en-1-amine, MW: 226.11) would show a characteristic molecular ion peak (M⁺). Due to the natural isotopic abundance of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%), the mass spectrum will exhibit a distinctive M⁺ and M+2 isotopic pattern of nearly 1:1 intensity, which is a definitive indicator for the presence of a single bromine atom.[4] Common fragmentation patterns would include the loss of the allyl group and the formation of the stable 4-bromobenzyl cation.
Section 2: Synthesis and Purification
The synthesis of N-(4-Bromobenzyl)-2-propen-1-amine hydrochloride is readily achievable through established and reliable organic chemistry methodologies. The two most common and efficient routes are reductive amination and direct N-alkylation.
Method A: Reductive Amination
This two-step, one-pot approach is often preferred for its high selectivity and use of readily available starting materials. It involves the initial formation of an imine from 4-bromobenzaldehyde and allylamine, which is then reduced in situ to the desired secondary amine.
Experimental Protocol: Reductive Amination
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Reaction Setup: To a solution of 4-bromobenzaldehyde (1.0 eq) in methanol or dichloromethane (DCM), add allylamine (1.1 eq).
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Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine. The reaction can be monitored by TLC or GC-MS.
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Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
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Workup: After the reduction is complete (as monitored by TLC), quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
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Salt Formation and Purification: Dissolve the crude free-base amine in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. Add a solution of HCl in diethyl ether or dioxane (1.1 eq) dropwise with stirring. The hydrochloride salt will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the pure product.
Method B: Direct N-Alkylation
This method involves the direct substitution reaction between a 4-bromobenzyl halide and allylamine. A base is typically required to neutralize the hydrohalic acid byproduct.[1]
This capability for late-stage functionalization allows chemists to rapidly generate libraries of analogues from a common intermediate, accelerating the identification of lead compounds with improved potency, selectivity, or pharmacokinetic properties.
The Allylamine Moiety
The allylamine portion of the molecule also offers several avenues for chemical modification:
-
Alkene Reactions: The double bond can undergo reactions such as hydrogenation (to give the propyl analogue), dihydroxylation, epoxidation, or ozonolysis.
-
Amine Reactivity: The secondary amine can be further alkylated, acylated, or used in reductive amination reactions to build more complex structures.
Section 4: Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling N-(4-Bromobenzyl)-2-propen-1-amine hydrochloride. The primary hazards are related to its irritant properties. [3][5]
Table 2: Hazard Identification
| Hazard Class | GHS Classification | Precautionary Advice | Source(s) |
| Skin Irritation | Category 2 | H315: Causes skin irritation. | [3][5] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation. | [3][5] |
| Respiratory Irritation | Category 3 | H335: May cause respiratory irritation. | [3][5] |
Safe Handling Protocols:
-
Engineering Controls: Handle this compound only in a well-ventilated area, preferably within a chemical fume hood. [5]* Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield. [6] * Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves prior to use. [6] * Skin and Body Protection: Wear a lab coat. Avoid contact with skin. [6] * Respiratory Protection: If dust is generated, use an approved particulate respirator (e.g., N95). [3] First-Aid Measures:
-
-
If on Skin: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. [3]* If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. [3]* If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell. [3]* If Swallowed: Rinse mouth with water. Do not induce vomiting. Seek medical attention. [5] Storage Recommendations:
-
Store in a cool, dry, and well-ventilated place. [7]* Keep the container tightly closed to prevent moisture ingress. [3]* Store away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
N-(4-Bromobenzyl)-2-propen-1-amine hydrochloride is a strategically designed synthetic intermediate of significant value to the drug discovery and development pipeline. Its well-defined points of chemical reactivity—the aryl bromide for cross-coupling, the alkene for various additions, and the secondary amine for further substitution—provide a versatile platform for the synthesis of novel and diverse chemical entities. A thorough understanding of its properties, synthetic routes, and handling requirements, as detailed in this guide, enables researchers to fully leverage its potential in the creation of next-generation therapeutics.
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